molecular formula C11H7N3O B1455758 5-Phenoxypyrazine-2-carbonitrile CAS No. 1409746-86-6

5-Phenoxypyrazine-2-carbonitrile

Cat. No. B1455758
CAS RN: 1409746-86-6
M. Wt: 197.19 g/mol
InChI Key: UDPWXHWLSYTFRP-UHFFFAOYSA-N
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Description

5-Phenoxypyrazine-2-carbonitrile is a chemical compound with the molecular formula C11H7N3O and a molecular weight of 197.2 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 5-Phenoxypyrazine-2-carbonitrile is 1S/C11H7N3O/c12-6-9-7-14-11(8-13-9)15-10-4-2-1-3-5-10/h1-5,7-8H .


Physical And Chemical Properties Analysis

5-Phenoxypyrazine-2-carbonitrile is a powder at room temperature . It has a molecular weight of 197.19 g/mol.

Scientific Research Applications

Medicine

5-Phenoxypyrazine-2-carbonitrile: has potential applications in medicine, particularly in the design of novel therapeutic agents. Its structure can be utilized to create compounds that interact with various biological targets. For instance, derivatives of this compound have been explored for their agonistic activity on TGR5, a receptor implicated in metabolic disorders .

Agriculture

In agriculture, 5-Phenoxypyrazine-2-carbonitrile derivatives, such as those related to fipronil, are studied for their pesticidal properties. These compounds can be effective against a range of crop pests, offering a way to protect crops and increase agricultural productivity .

Material Science

The compound’s derivatives are being researched for their utility in material science. They could contribute to the development of new materials with specific desired properties, such as increased durability or enhanced conductivity .

Environmental Science

5-Phenoxypyrazine-2-carbonitrile: may have applications in environmental science, particularly in the development of sensors and assays for detecting environmental pollutants. Its derivatives could be used to improve the sensitivity and specificity of these detection methods .

Analytical Chemistry

In analytical chemistry, 5-Phenoxypyrazine-2-carbonitrile and its derivatives can be important for developing new analytical methods. These compounds can serve as standards or reagents in various chemical analyses, aiding in the identification and quantification of substances .

Biochemistry

The biochemical applications of 5-Phenoxypyrazine-2-carbonitrile include its use in the study of enzyme reactions and metabolic pathways. It can be a key molecule in understanding the biochemical interactions within living organisms .

Pharmacology

Pharmacologically, 5-Phenoxypyrazine-2-carbonitrile is significant in drug discovery and development. Its structure can be modified to produce new drugs with potential activity against various diseases .

Chemical Engineering

In chemical engineering, this compound’s derivatives can be synthesized and scaled up for industrial production. They can be integral to the creation of new chemical processes and the optimization of existing ones .

Safety And Hazards

The safety information and MSDS for 5-Phenoxypyrazine-2-carbonitrile can be found online .

properties

IUPAC Name

5-phenoxypyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c12-6-9-7-14-11(8-13-9)15-10-4-2-1-3-5-10/h1-5,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPWXHWLSYTFRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(N=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenoxypyrazine-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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